![molecular formula C19H14N2 B2580172 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 206447-73-6](/img/structure/B2580172.png)

3-Methyl-11,12-dihydroindolo[2,3-a]carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

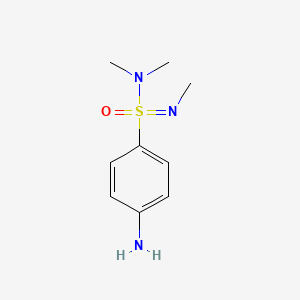

3-Methyl-11,12-dihydroindolo[2,3-a]carbazole is a derivative of 11,12-dihydroindolo[2,3-a]carbazole . It is a member of the indolocarbazoles, a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements .

Molecular Structure Analysis

The molecular formula of this compound is C19H14N2 . It is an isomer of indole[3,2-b]carbazole . The derivatives of 11,12-dihydroindolo[2,3-a]carbazole are known for their good planarity, high thermal stability, and excellent photophysical properties .Scientific Research Applications

Precursor and Synthesis Applications :

- 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole has been identified as a compound derived from ascorbigen, an indole derivative important for enzyme-inducing effects of dietary cruciferous vegetables. Ascorbigen is a precursor of 5,11-dihydroindolo[3,2-b]carbazole, a related compound with responsiveness-receptor agonist properties and potential anti-initiator and promoter of carcinogenesis (Preobrazhenskaya et al., 1993).

- Synthesis methods for 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, including a highly efficient ligand for the TCDD (Ah) receptor, have been developed. These methods involve double Fischer indolization and other chemical processes (Tholander & Bergman, 1999).

Applications in Organic Electronics and Optoelectronics :

- Indolo[2,3-a]carbazole derivatives are being explored in the field of organic electronics and optoelectronics due to their solubility, thermal stability, and rich electronic properties. These derivatives are used in organic electronics, fluorescent sensors, and nonlinear optics (Xiangchun et al., 2016).

Biological and Pharmacological Activities :

- Some indolo[2,3-a]carbazole derivatives have shown antiviral and cytotoxic properties. For instance, compounds derived from blue-green algae Nostoc sphaericum have exhibited activity against HSV II and cytotoxicity against certain human carcinoma cell lines (Knübel et al., 1990).

Photophysical Properties and Applications :

- Research into the photophysical properties of indolo[3,2-b]carbazole-based compounds has revealed their potential for use in light-emitting devices due to their fluorescent properties (Ruiz et al., 2014).

Chemical Synthesis and Characterization :

- Novel methods for the synthesis and characterization of various indolo[2,3-a]carbazole derivatives have been developed, expanding the scope of these compounds in chemical research (Gu et al., 2009).

Photocyclisation and Chemical Transformations :

- The photocyclisation of styrylindoles leading to the synthesis of benzo[a]carbazoles and the exploration of new chemical transformations of indolo[3,2-b]carbazole derivatives are areas of ongoing research, indicating the chemical versatility of these compounds (Carruthers & Evans, 1974).

Mechanism of Action

Target of Action

It is known that indolocarbazoles, a class of compounds to which 3-methyl-11,12-dihydroindolo[2,3-a]carbazole belongs, exhibit a wide range of biological activities . These compounds have been central to protein kinase drug discovery programs , suggesting that protein kinases could be potential targets.

Mode of Action

Indolocarbazoles are known to interact with their targets in a way that influences cell activation, proliferation, and apoptosis . It is plausible that this compound may exhibit similar interactions.

Biochemical Pathways

Given the potential interaction with protein kinases , it is likely that this compound could influence various signaling pathways within the cell.

Pharmacokinetics

The compound’s predicted density is 1359±006 g/cm3, and its predicted boiling point is 5748±300 °C . These properties could potentially influence its bioavailability.

Result of Action

Given the potential interaction with protein kinases , it is likely that this compound could influence various cellular processes, including cell activation, proliferation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under general conditions but may degrade under high temperatures and ultraviolet light exposure . It is also recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

3-Methyl-11,12-dihydroindolo[2,3-a]carbazole plays a significant role in biochemical reactions . The electron-rich carbazole and indole units are contained in the plane donor, which helps to increase the electron-donating ability and hole-transporting ability

Molecular Mechanism

It is known that the compound has high thermal stability and excellent photophysical properties

Properties

IUPAC Name |

3-methyl-11,12-dihydroindolo[2,3-a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-11-6-9-17-15(10-11)14-8-7-13-12-4-2-3-5-16(12)20-18(13)19(14)21-17/h2-10,20-21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBASFNQBVZBLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=CC4=C3NC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)

![N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2580097.png)

![2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2580098.png)

![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2580099.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)

![(2-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2580103.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide](/img/structure/B2580109.png)

![3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile](/img/structure/B2580112.png)